molecular formula C11H22O2 B153018 Methyl 8-methylnonanoate CAS No. 5129-54-4

Methyl 8-methylnonanoate

Cat. No. B153018
CAS RN: 5129-54-4
M. Wt: 186.29 g/mol
InChI Key: UXZNAWMXEJTQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Methyl 8-methylnonanoate involves various strategies. For instance, the synthesis of 8-methylguanine-containing oligonucleotides demonstrates the incorporation of methyl groups into specific positions of DNA sequences, which can stabilize certain DNA conformations . Similarly, the synthesis of 8-O-Methylpopolohuanone E from a cis-fused decalin derivative shows a convergent approach, utilizing a biogenetic-type annulation as a key step . The synthesis of stereoisomers of 8-methyl-2-decanol and its propanoate ester, which are attractive to Diabrotica species, involves high-performance liquid chromatographic resolutions and chemical degradation of d-isoleucine to achieve high configurational enrichment . Another approach for synthesizing stereoisomers of 8-methyl-2-decanol propanoate uses remote asymmetric induction, highlighting the importance of stereochemical relationships in synthesis .

Molecular Structure Analysis

The molecular structure of compounds with methyl groups in the 8-position can significantly influence their properties and behavior. For example, the introduction of 8-methylguanine into DNA sequences can stabilize the Z-DNA conformation, with the refined NMR structure showing a close resemblance to the Z form crystal structure of a related sequence . The effects of methyl substitution on metal tris(8-quinolinolato) chelates reveal that the position of methylation can enhance or decrease photoluminescence quantum efficiency, indicating the impact of methyl groups on molecular interactions and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of methyl-substituted compounds varies depending on their structure. The thermal alteration of a cyclic fatty acid, which is a methyl ester, results in isomerization and the formation of different cyclic products upon treatment with acid, base, or heat . The thermal decomposition of methyl butanoate, a biodiesel fuel surrogate, involves a complex kinetic mechanism with multiple pathways leading to the formation of small molecules, demonstrating the influence of methyl groups on reaction pathways and kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl-substituted compounds are closely tied to their molecular structure. The study of metal tris(8-quinolinolato) chelates shows that methylation affects not only photoluminescence but also thermal properties such as melting points and glass transition temperatures, which are related to intermolecular interactions . The attractiveness of certain stereoisomers of 8-methyl-2-decyl propanoate to the northern corn rootworm suggests that the configuration of methyl groups can influence biological activity and behavior .

Scientific Research Applications

  • Hydrodynamic Cavitation for Degradation of Pesticides
    Methyl 8-methylnonanoate, as an organophosphorus pesticide, can be effectively degraded using hydrodynamic cavitation. This method shows over 90% degradation efficiency, especially when combined with additives like hydrogen peroxide and Fenton's reagent, indicating a potential application in reducing pesticide pollution in water sources (Patil & Gogate, 2012).

  • Synthesis in Bacterial Fatty Acids
    Methyl 8-methylnonanoate is synthesized from commercially available 8-methylnonanoic acid. This process is essential in confirming the structure and stereochemistry of certain bacterial fatty acids, which are significant in characterizing fatty acid profiles in bacteria (Carballeira & Pagán, 2001).

  • Production of Dihydrocapsaicinoids
    Research indicates the successful conversion of 8-methyl-7-oxononanoic acid into 8-methylnonanoic acid, which is crucial in the synthesis of dihydrocapsaicin and other dihydrocapsaicinoids. This showcases the application in the production of compounds related to capsaicinoids (Kaga, Miura, & Orito, 1989).

  • Analysis in Quantum Chemistry
    Studies in quantum chemistry involve the examination of compounds like methyl 8-methylnonanoate for their potential in biodiesel fuel. These studies contribute to understanding the thermodynamics and kinetics of autoignition in biodiesel fuels, which is vital for developing sustainable energy sources (Jiao, Zhang, & Dibble, 2015).

  • Insect Control Alternatives
    Methyl 8-methylnonanoate plays a role in developing alternative insect control methods. Studies show its effectiveness as a fumigant and potential replacement for more hazardous substances like methyl bromide in pest management (Zhu et al., 2018).

  • Biosynthesis of Sex Pheromones in Insects
    The compound is integral in the biosynthesis of sex pheromones in insects like the yellow mealworm beetle, contributing to the understanding of insect behavior and potentially aiding in pest control strategies (Islam et al., 1999).

  • Biodiesel Surrogate in Combustion Studies
    Methyl 8-methylnonanoate serves as a surrogate in biodiesel fuels for detailed chemical kinetic studies. This application is crucial for understanding the combustion processes and emissions of biodiesel, which can inform the development of cleaner fuel technologies (Herbinet, Pitz, & Westbrook, 2007).

Safety And Hazards

When handling Methyl 8-methylnonanoate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of contact with eyes, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

methyl 8-methylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNAWMXEJTQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609119
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methylnonanoate

CAS RN

5129-54-4
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-methylnonanoate
Reactant of Route 2
Reactant of Route 2
Methyl 8-methylnonanoate
Reactant of Route 3
Reactant of Route 3
Methyl 8-methylnonanoate
Reactant of Route 4
Reactant of Route 4
Methyl 8-methylnonanoate
Reactant of Route 5
Reactant of Route 5
Methyl 8-methylnonanoate
Reactant of Route 6
Reactant of Route 6
Methyl 8-methylnonanoate

Citations

For This Compound
41
Citations
NM Carballeira, M Pagán - Chemistry and Physics of Lipids, 2001 - Elsevier
… To a vigorously stirred suspension of lithium aluminum hydride in ether (10 ml) was added dropwise a solution of methyl 8-methylnonanoate (0.24 g, 1.26 mmol) in ether (10 ml) at 0C. …
Number of citations: 3 www.sciencedirect.com
D Deka, DK Jha - Indian Phytopathology, 2020 - Springer
… min, third major peak corresponded to the compound 3-n-hexylthiolane, S,S-dioxide with RT 38.35 min, fourth major peak corresponded to the compound Methyl 8-Methylnonanoate …
Number of citations: 9 link.springer.com
S Markai, PA Marchand, F Mabon, E Baguet… - …, 2002 - Wiley Online Library
… Prior to analysis, the fatty acyl moieties were released as methyl 8-methylnonanoate (3) and methyl E-8-methylnon-6-enoate (4), respectively. A marked and similar nonstatisitical …
T Ilic-Tomic, MS Genčić, MZ Živković, B Vasiljevic… - academia.edu
Fig. S2 Crude culture extracts of Streptomyces sp. NP10 showed A antimicrobial activity in disc-diffusion assay (200 μg per disc) and B exhibited mild cytotoxicity against human …
Number of citations: 0 www.academia.edu
RG Buttery, DR Black, MP Kealy - Journal of Chromatography A, 1965 - Elsevier
The osygenated constituents of hops have been studied by several authorsl-G but identification has generally been limited to the major constituents. The present work reports a rather …
Number of citations: 39 www.sciencedirect.com
T Nakashima, Y Nambu, Y Inoue… - Journal of Natural …, 2020 - ACS Publications
… To verify the structure, methyl 8-methylnonanoate (7) was synthesized (Scheme 1, Figure … The GC-MS chromatogram of the synthesized methyl 8-methylnonanoate (7) is given in Figure …
Number of citations: 2 pubs.acs.org
Y Naya, M Kotake - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
Evidence is presented for the volatile constituents of hops, not only in the resin glands, the so-called lupulin, but also in the stalk with leaves and in the three crops of cones during …
Number of citations: 17 www.journal.csj.jp
K Kobata, M Kawaguchi… - Bioscience, biotechnology …, 2002 - academic.oup.com
… A mixture of acyl donors for the natural capsinoid synthesis, methyl 8-methylnon-6-enoate and methyl 8-methylnonanoate, was prepared by methanolysis of ˆrst-class reagent grade …
Number of citations: 72 academic.oup.com
P Yoyponsan, S Thuengtung, Y Ogawa… - Journal of Food …, 2019 - rs.mfu.ac.th
Pineapples normally grow in tropical areas in the world. There are many cultivars of pineapple, but only a few varieties are sold commercially. In Chiang Rai province, Thailand, there is …
Number of citations: 4 rs.mfu.ac.th
A Heyerick, D De Keukeleire… - Journal of the …, 2002 - Wiley Online Library
The estrogenicity of beer, due to prenylated flavonoids, mainly 8‐prenylnaringenin, can be modulated under suitable conditions, whereby monoterpene alcohols present in hop oils act …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.